REACTION_CXSMILES
|
[NH:1]([C:8]1[C:13]([C:14](O)=[O:15])=[CH:12][N:11]=[C:10]([S:17][CH3:18])[N:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([N:21]=C=NCCCN(C)C)C.O.ON1C2C=CC=CC=2N=N1.[OH-].[NH4+]>CN(C)C=O.C(OCC)(=O)C>[NH:1]([C:8]1[C:13]([C:14]([NH2:21])=[O:15])=[CH:12][N:11]=[C:10]([S:17][CH3:18])[N:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
2.15 g
|
Type
|
reactant
|
Smiles
|
N(C1=CC=CC=C1)C1=NC(=NC=C1C(=O)O)SC
|
Name
|
|
Quantity
|
1.74 g
|
Type
|
reactant
|
Smiles
|
C(C)N=C=NCCCN(C)C
|
Name
|
|
Quantity
|
1.39 g
|
Type
|
reactant
|
Smiles
|
O.ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 2 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction was stirred for one hour
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
sequentially washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics were dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N(C1=CC=CC=C1)C1=NC(=NC=C1C(=O)N)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.06 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |